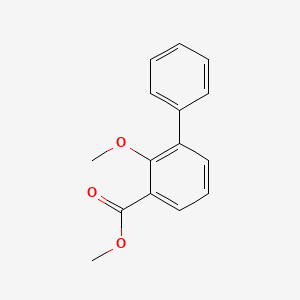

butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of the 1,5-benzodiazepine class . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact name you provided does not appear in the literature I have access to, so it might be a new compound or a less-studied one.

Molecular Structure Analysis

Benzodiazepines are bicyclic compounds with a benzene ring fused to a seven-membered diazepine ring . The specific structure of your compound would depend on the location and nature of the butyl and 2-methyl-4-oxo substituents.Chemical Reactions Analysis

Benzodiazepines, depending on their substituents, can undergo various reactions including acylation, alkylation, and reduction . The specific reactions that your compound can undergo would depend on the reactivity of the butyl and 2-methyl-4-oxo substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzodiazepines are generally crystalline solids . They have a high melting point and are soluble in organic solvents .Scientific Research Applications

Interaction with Benzodiazepine Receptors

Research has indicated that derivatives of the benzodiazepine family, including compounds structurally related to butyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, interact with the benzodiazepine receptors in the brain. These interactions can influence the receptor's activity, potentially affecting neurotransmission. Lippke et al. (1983) synthesized several esters of beta-carboline-3-carboxylic acid and tested their affinity for the benzodiazepine receptor, finding that the affinity varies significantly with the molecular size and hydrophobic and electronic parameters of the ester alcohol component. This suggests a profound dependence of beta-carboline-3-carboxylates' affinity on these molecular features (Lippke, Schunack, Wenning, & Müller, 1983).

Synthesis and Chemical Manipulation

A new strategy for synthesizing 1,4-benzodiazepine derivatives, potentially including variants of the mentioned compound, has been developed through the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. This method demonstrates the easy availability of starting materials, simple procedures, and the production of functionalized 1,4-benzodiazepine scaffolds, highlighting its usefulness in synthetic and medicinal chemistry (Wang, Guo, Wang, Huang, & Wang, 2008).

Presence in Biological Systems

Studies have also focused on the presence and identification of benzodiazepine-like molecules in mammalian systems, including their extraction and characterization from bovine cerebral cortex and cow milk. Medina et al. (1988) isolated n-butyl beta carboline-3-carboxylate from bovine cerebral cortex, demonstrating its role as a potent benzodiazepine binding inhibitor. This work has contributed to understanding the dietary and endogenous origins of benzodiazepine-like molecules in mammals (Medina, Peña, Piva, Paladini, & Robertis, 1988).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions could involve studying the biological activity of this compound, as benzodiazepines have a wide range of effects in the body and are used in the treatment of various conditions . It would also be interesting to explore the synthesis of this compound and its derivatives, and to study their properties and reactivity.

properties

IUPAC Name |

butyl 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-4-9-20-15(19)17-11(2)10-14(18)16-12-7-5-6-8-13(12)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZTXKRUTHWHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1C(CC(=O)NC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2998979.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)